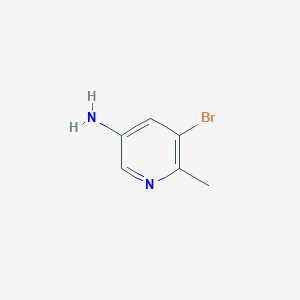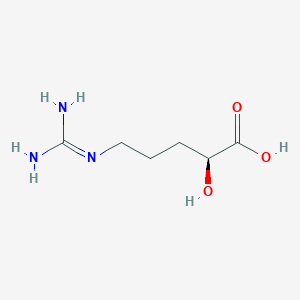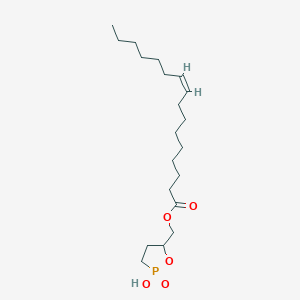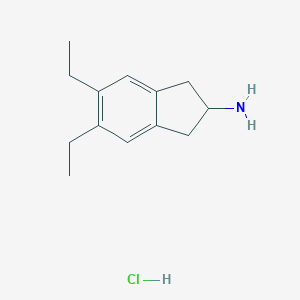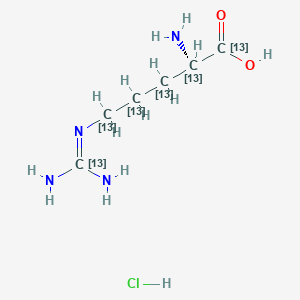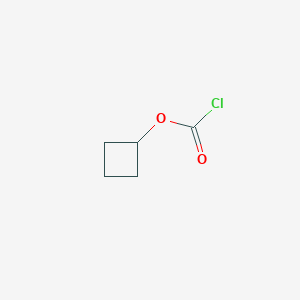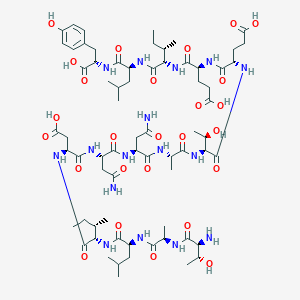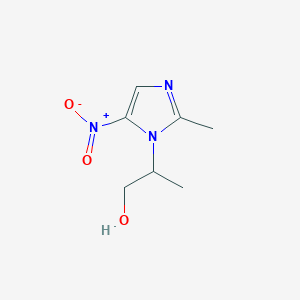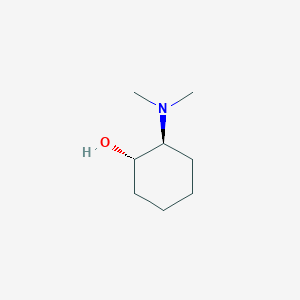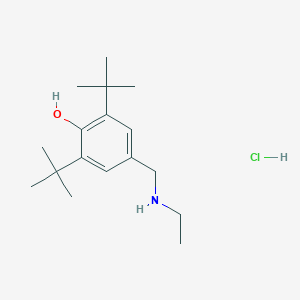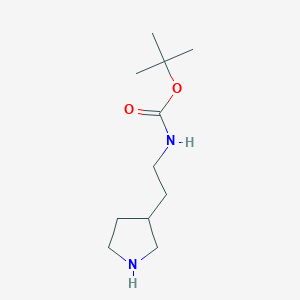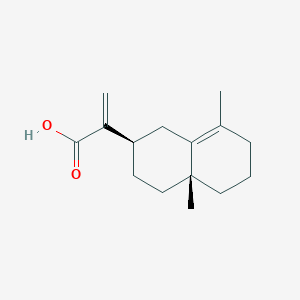
Acide isocostique
Vue d'ensemble
Description
Isocostic acid is a natural organic compound with the chemical name 2,6-dimethylbenzoic acid. It is primarily found in the essential oil of the plant Inula viscosa, which is known for its medicinal properties. This compound has garnered attention due to its potential bioactive properties, including antibacterial, anti-inflammatory, and antioxidant activities .
Applications De Recherche Scientifique
Isocostic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of natural pesticides and insecticides due to its bioactive properties.
Mécanisme D'action
Target of Action
Isocostic acid, a type of terpenoid, has been identified to interact with several targets. The primary targets include Isocitrate dehydrogenase [NADP] in organisms like Escherichia coli and Azotobacter vinelandii, and Aconitate hydratase, mitochondrial , Isocitrate dehydrogenase [NADP], mitochondrial , and Isocitrate dehydrogenase [NADP] cytoplasmic in humans . These enzymes play crucial roles in various metabolic processes, including the citric acid cycle and energy production.
Mode of Action
For instance, it has been reported that isocostic acid exhibits antifeedant and cytotoxic activities . Furthermore, molecular docking analysis revealed that isocostic acid could stabilize in the pocket of the 20S proteasome β5 receptor subunits .
Biochemical Pathways
Given its interaction with isocitrate dehydrogenase, it may influence thecitric acid cycle . This cycle is a key metabolic pathway involved in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate usable energy.
Pharmacokinetics
It is known that most drug metabolism is achieved byglucuronidation
Result of Action
It has been suggested that isocostic acid exhibitsantifeedant and cytotoxic activities . This suggests that it may have potential applications in pest control and cancer treatment.
Analyse Biochimique
Biochemical Properties
Isocostic acid is known to interact with various biomolecules. It has been found to exhibit antibacterial activity, suggesting that it may interact with enzymes and proteins involved in bacterial growth and survival
Cellular Effects
Isocostic acid has been found to have cytotoxic effects, indicating that it can influence cell function .
Molecular Mechanism
It is known to exhibit antibacterial activity, suggesting that it may exert its effects at the molecular level through interactions with bacterial biomolecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isocostic acid can be synthesized through various methods. One common synthetic route involves the use of (2R,8aβ)-Decahydro-8β-hydroxy-4aα,8-dimethyl-α-methylene-2-naphthaleneacetic acid as a starting material. The reaction is typically carried out in the presence of toluene-4-sulfonic acid in benzene at a temperature of 100°C for approximately 5 minutes .
Industrial Production Methods
Industrial production of isocostic acid often involves the extraction from the essential oil of Inula viscosa. The essential oil is obtained through hydrodistillation of the plant’s fresh leaves. The oil is then subjected to column chromatography over silica gel to isolate isocostic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Isocostic acid undergoes various chemical reactions, including:
Oxidation: Isocostic acid can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
Isocostic acid is unique due to its specific bioactive properties. Similar compounds include:
Methyl isocostate: Similar structure but with a methyl group.
Alpha-Costic acid: Another isomer with similar bioactivity.
Pterodonoic acid: Known for its insecticidal properties.
Ilicic acid: Exhibits similar antibacterial activity.
Beta-Costic acid: Another isomer with comparable properties.
Isocostic acid stands out due to its higher abundance in Inula viscosa and its potent bioactive effects, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12H,2,4-9H2,1,3H3,(H,16,17)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZOYHLQNUSAIL-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


